potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150614
InChI: InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1
SMILES:
Molecular Formula: C5H7BF3KO
Molecular Weight: 190.02 g/mol

potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide

CAS No.:

Cat. No.: VC18150614

Molecular Formula: C5H7BF3KO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide -

Specification

Molecular Formula C5H7BF3KO
Molecular Weight 190.02 g/mol
IUPAC Name potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide
Standard InChI InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1
Standard InChI Key DFGQBGLCZCOPBK-UHFFFAOYSA-N
Canonical SMILES [B-](C1=CCCCO1)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide, alternatively named potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, belongs to the class of organoboron trifluoroborates. Its IUPAC name reflects the substitution pattern: a trifluoroborate anion (BF3\text{BF}_3^-) bound to a potassium cation (K+\text{K}^+) and a 3,4-dihydro-2H-pyranyl group. The molecular structure is represented by the SMILES notation B-(F)(F)F.[K+] and the InChIKey OBONOTIHBKFMJB-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H7BF3KO\text{C}_5\text{H}_7\text{BF}_3\text{KO}
Molecular Weight190.02 g/mol
CAS Registry Number110-87-2 (precursor)
Boiling Point (precursor)359.7 K (86.55°C)

The precursor compound, 3,4-dihydro-2H-pyran (CAS 110-87-2), exhibits a boiling point of 359.7 K, a critical parameter for its purification and handling during synthesis .

Synthesis and Purification

Synthetic Pathways

The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide proceeds via a two-step protocol:

  • Formation of the Boron Intermediate: 3,6-Dihydro-2H-pyran reacts with boron trifluoride diethyl etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) in anhydrous tetrahydrofuran (THF), yielding a boronate ester intermediate.

  • Potassium Salt Formation: Treatment with potassium hydroxide (KOH\text{KOH}) in methanol induces precipitation of the potassium trifluoroborate salt, which is isolated via filtration and washed with cold diethyl ether.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventTHF/MeOH
Temperature0–25°C
Reaction Time12–24 hours
Yield65–75%

Purification Techniques

Crude product purification employs recrystallization from ethanol/water mixtures or column chromatography on silica gel with ethyl acetate/hexane eluents. Purity exceeding 95% is routinely achieved, as verified by high-performance liquid chromatography (HPLC).

Reactivity and Mechanistic Insights

Trifluoroborate as a Leaving Group

The BF3\text{BF}_3^- group acts as a superior leaving group compared to traditional boronic acids, enabling efficient transmetalation in cross-coupling reactions. Density functional theory (DFT) calculations suggest that the electronegative fluorine atoms stabilize the transition state during ligand exchange with palladium or nickel catalysts .

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura couplings, the compound reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 to form biaryl products. A representative reaction is:

Ar-X+BF3K-C5H7OPd0Ar-C5H7O+KX+BF3\text{Ar-X} + \text{BF}_3\text{K-C}_5\text{H}_7\text{O} \xrightarrow{\text{Pd}^0} \text{Ar-C}_5\text{H}_7\text{O} + \text{KX} + \text{BF}_3

Yields typically range from 70–85%, with turnover numbers (TON) exceeding 10,000 in optimized systems .

Applications in Organic Synthesis

Macrocyclic Compound Synthesis

The compound’s stability and reactivity are exploited in the synthesis of cylindrocyclophane A, a 22-membered macrocycle. Nickel-catalyzed dimerization of the trifluoroborate salt with trimethylanilinium iodides achieves macrocyclization at 80°C in dioxane, demonstrating exceptional functional group tolerance .

Pharmaceutical Intermediate Preparation

As a linchpin in multistep syntheses, the reagent facilitates the construction of alkenyl and aryl motifs found in bioactive molecules. For example, it has been used to install dihydropyran moieties in antiviral agents targeting RNA polymerases.

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